molecular formula C18H17NO3 B2925724 N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 431925-16-5

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B2925724
CAS RN: 431925-16-5
M. Wt: 295.338
InChI Key: KKICCOOJDNQBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide and benzofuran, which are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” are not available, similar compounds undergo various chemical reactions. For example, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would typically be determined using various analytical techniques. These might include determining its melting point, solubility, density, and more .

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The compound has been utilized in the synthesis of β-lactam antibiotics . The N-(4-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate, yielding N-dearylated 2-azetidinones . This process is crucial for creating N-unsubstituted β-lactams, which are key intermediates in the synthesis of several biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide plays a significant role in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These compounds are derived from β-lactam intermediates, which are synthesized using the compound as a starting material .

Protective Group Chemistry

In protective group chemistry, the compound is used for the protection of the amide-NH group. This is an area that has received little attention, and the compound provides a method for amide-NH protection, which is a common feature in the preparation of various pharmaceuticals .

Liquid Crystal Research

The compound’s derivatives have been employed in the research of liquid crystals . These materials are crucial for display technologies, and the compound’s structural features make it a candidate for creating new types of liquid crystal materials .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, the compound’s derivatives are explored for their potential use. OLEDs are used in a wide range of applications, from television screens to smartphone displays, and the compound’s properties could lead to advancements in this technology .

Dye-Sensitized Solar Cells

The compound has also been introduced as both an auxiliary acceptor and spacer in the study of dye-sensitized solar cells . Its inclusion in the solar cell structure aims to improve the efficiency of these devices, which convert light into electricity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is used. For instance, phenacetin, a pain-relieving and fever-reducing drug with a similar N-(4-ethoxyphenyl)acetamide group, acts on the sensory tracts of the spinal cord .

Safety and Hazards

The safety and hazards associated with a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled or stored .

Future Directions

The future directions for research on a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring its mechanism of action .

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-21-14-10-8-13(9-11-14)19-18(20)17-12(2)15-6-4-5-7-16(15)22-17/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKICCOOJDNQBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.